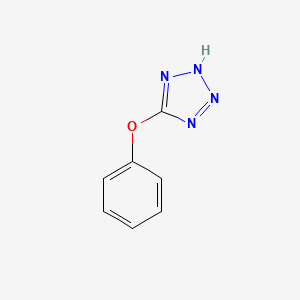

Phenyltetrazolyl ether

Description

Structure

3D Structure

Properties

CAS No. |

6489-09-4 |

|---|---|

Molecular Formula |

C7H6N4O |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

5-phenoxy-2H-tetrazole |

InChI |

InChI=1S/C7H6N4O/c1-2-4-6(5-3-1)12-7-8-10-11-9-7/h1-5H,(H,8,9,10,11) |

InChI Key |

UEHGAHXMHNQDIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NNN=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Deoxygenation and Cross-Coupling Dynamics: A Technical Guide to 5-Phenyltetrazolyl Ethers in Organic Synthesis

Executive Summary

Phenolic hydroxyl groups are ubiquitous in natural products, pharmaceuticals, and lignin-derived biomass. However, their selective removal (deoxygenation) or substitution remains a formidable synthetic challenge due to the exceptionally high bond dissociation energy of the aromatic C–O bond (~465 kJ/mol). The conversion of phenols into 5-phenyltetrazolyl ethers serves as a highly effective activation strategy, weakening the C–O bond and enabling catalytic hydrogenolysis or cross-coupling under mild conditions. This whitepaper provides an in-depth technical analysis of the structural dynamics, mechanistic causality, and synthetic utility of 5-phenyltetrazolyl ethers, tailored for researchers in drug development and complex molecule synthesis.

Chemical Structure and Spectral Properties

The 5-phenyltetrazolyl ether moiety is characterized by an oxygen atom bridging a parent aromatic system and a tetrazole ring substituted with a phenyl group. The parent precursor,1, is a white crystalline powder with a melting point of 216 °C (dec.)[1].

In structural elucidation, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable. Studies utilizing 15N-labeled 2 have successfully mapped characteristic geminal and vicinal 15N–H coupling constants, which are critical for differentiating between 1-substituted and 2-substituted tetrazole isomers[2][3]. The electron-withdrawing nature of the tetrazole ring significantly deshields the adjacent ether oxygen, priming the aryl C–O bond of the attached phenol for cleavage.

Mechanistic Causality: The Deoxygenation Paradigm

Direct hydrogenolysis of phenols is thermodynamically prohibitive. By esterifying the phenol to a 5-phenyltetrazolyl ether, the electron density of the phenolic oxygen is strongly delocalized into the highly electron-deficient tetrazole system[4].

During 5 (typically using Pd/C), the tetrazole ring functions as an exceptional leaving group. The transition metal inserts into the weakened C–O bond, followed by reductive elimination to yield the deoxygenated arene and a tetrazolone byproduct[5]. This pathway avoids the environmentally harmful phosphine ligands required in other deoxygenation methods and prevents the competitive over-reduction of the aromatic ring[4][5].

Workflow of phenol deoxygenation via 5-phenyltetrazolyl ether intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed with built-in validation checkpoints and explicit causality for reagent selection.

Protocol 1: Synthesis of 5-Phenyltetrazolyl Ether from Phenol

-

Causality Focus: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the phenol without inducing unwanted side reactions (such as ring-opening of the tetrazole). Acetone is used as a polar aprotic solvent to maximize the nucleophilicity of the resulting phenoxide ion.

-

Step 1 (Preparation): Dissolve the target phenol (1.0 equiv) in anhydrous acetone (0.2 M).

-

Step 2 (Deprotonation): Add anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes. Validation Checkpoint: Observe the formation of a cloudy suspension or a slight color change, confirming phenoxide generation.

-

Step 3 (Etherification): Add 5-chloro-1-phenyl-1H-tetrazole (1.2 equiv) dropwise.

-

Step 4 (Reaction): Heat the mixture to reflux for 12–18 hours. Validation Checkpoint: Monitor via TLC (hexane/ethyl acetate); the reaction is complete when the lower-Rf phenol spot is entirely consumed, replaced by a higher-Rf UV-active ether spot.

-

Step 5 (Isolation): Cool to room temperature, filter off inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography to isolate the ether.

Protocol 2: Catalytic Hydrogenolysis (Deoxygenation)

-

Causality Focus: Palladium on carbon (Pd/C) provides the active surface for H₂ dissociation and C–O bond insertion. Ethanol is utilized to solubilize the ether while maintaining high hydrogen gas solubility.

-

Step 1 (Setup): Dissolve the 5-phenyltetrazolyl ether (1.0 equiv) in absolute ethanol (0.1 M) in a heavy-walled hydrogenation flask.

-

Step 2 (Catalyst Addition): Add 10% Pd/C (10–20 wt% relative to the substrate). Safety Checkpoint: Purge the flask with N₂ gas three times before introducing H₂ to prevent atmospheric ignition of the palladium catalyst.

-

Step 3 (Hydrogenation): Pressurize the vessel with H₂ gas (typically 1 atm to 100 psi, depending on the steric hindrance of the substrate)[6].

-

Step 4 (Reaction): Stir vigorously at 40–60 °C for 12–24 hours. Validation Checkpoint: Monitor via LC-MS for the complete disappearance of the ether parent mass and the appearance of the deoxygenated arene mass.

-

Step 5 (Workup): Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to obtain the deoxygenated product.

Catalytic cross-coupling pathways of 5-phenyltetrazolyl ethers.

Quantitative Data and Comparative Analysis

The efficacy of the 5-phenyltetrazolyl ether activation strategy is evident when analyzing the physicochemical parameters of the precursor and the comparative deoxygenation yields across complex substrates.

Table 1: Physicochemical Properties of 5-Phenyltetrazole[1]

| Property | Value |

| CAS Number | 18039-42-4 |

| Molecular Formula | C₇H₆N₄ |

| Molecular Weight | 146.15 g/mol |

| Melting Point | 216 °C (dec.) |

| pKa | 4.28 ± 0.10 (Predicted) |

| Solubility | DMSO, Methanol (Slightly) |

| Appearance | White to almost white crystalline powder |

Table 2: Comparative Deoxygenation Yields via Tetrazolyl Ethers

| Substrate | Activation Reagent | Catalyst / Conditions | Yield (%) | Application / Note |

| 1-Naphthol | 5-Chloro-1-phenyl-1H-tetrazole | 10% Pd/C, NaH₂PO₂, 70 °C | 70% | Naphthalene formation via transfer hydrogenation[7] |

| Hydroxylated Tetralone | 5-Chloro-1-phenyl-1H-tetrazole | H₂ (100 psi), Pd/C 5%, EtOH | 44% (2 steps) | Synthesis of 8-methyl-1-tetralone[6] |

| Phenol (Direct Reduction) | None (Direct cleavage) | LiAlH₄ (5 eq), KOtBu (2.5 eq) | 80% | Alternative non-Pd method for simple phenols[4] |

Applications in Drug Development

The strategic removal of phenolic hydroxyl groups is a critical step in the total synthesis of complex molecules and active pharmaceutical ingredients (APIs). For instance, in the synthesis of 8-methyl-1-tetralone—a key intermediate for the bioactive sesquiterpene (+/-)-platyphyllide—the conversion of a hydroxylated precursor to its 6 followed by heterogeneous hydrogenolysis successfully yielded the target deoxygenated compound[6].

Additionally, this methodology has been utilized in the structural modification of 8, enabling precise structure-activity relationship (SAR) studies by selectively removing specific hydrogen-bond donors to evaluate receptor binding affinities[8]. Beyond hydrogenolysis, the activated C–O bond in these ethers can also participate in transition-metal-catalyzed cross-coupling reactions, offering a versatile handle for late-stage C–C and C–N bond formation in drug discovery pipelines.

References

- 5-Phenyltetrazole | 18039-42-4, ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbDCrpHbEXiZZwptKWJY1YftpqrmyU1Mm3WAqYSDzo1A0hXGhaMKO7mAv35_IhwMfBVi2_ByR5ht-wUESekfxM3rmC_f56IZoFo-CGed5s6gHvP8bmQ8a4l1PfC71ualiKG6WPVdZFKui5muIY42E-68bxP7loRug2o0nA9OWP]

- Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles, Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhw0I8UByAkr3uImkrm8PQkbOWrBkvkbRavYaxTD6Vo8vi52eguTBsGTNjtc68N_8HZ3CEd3VaOfcWokREgB67V6MK8jSr0q3iXOBKYM9ejrDzZiR8wdINnqsIr6RyE6pIBS_ybdLa]

- The Alkaloids: Chemistry and Pharmacology: 41, Dokumen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMU80wLvCZ7tKFgdTVs5_cHuKkaD5YbD6oxbY74hoJ7wIq-yz9CnPo8fbylNSVwlYWY41rP5eV5t8Pnn5575OI9gP6LSeSBCLMv9lbpWSor8osnVt07xKcrBJLef__ceS1M586GSWbsqjEVVjb3AMcmx_APutamqR1xsVAwRk6F-vkx3Xox_ZnHaCmmZTTlZNnGygBcQXv]

- Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles - Notes, Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvt5qp3IZv2PN3MdSVvC8QxyMgLgprb9NZMNnisy6X8j4heH0qJ7ccdhiFTcaDZmw18mtJiqhRRSYyjK2rcHbAG9xueyJhObKgCscG1id62_oogNRDgnVZiPcLWeu_UqvTPUscsSzrVZ3QAw==]

- ChemComm - Reductive cleavage of aryl C–O bonds, RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw2MH5dJp4P6qFXOPAN7J0eAY53d4mjxIVVLHzMfhJkiysQ2P4GNJcltZ2AyThCP-wCtsc81VGArpZsUHEC_v-AlcYaRGZq8FQHHWT_GpGLXmrnaYnNbNrCjOkO4ToBBCuM1V8EOkzr-EYlKOCaMNSbal8axQ8wA8=]

- Organic & Biomolecular Chemistry - Catalytic hydrogenation and reduction using metal hydrides, RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5X2AgXYQHh93Ip4qSPYp7jWBIWxhCl7dWq3JzqrQLegXNC7Q-HYSSct_Lj3uiVRDDd_Jy6PMN3UEYvVRVw0pg_Bo9CSifUNyWABudN9CGv2QrXbqddn41lIJgiEmCqlJBTwcYb6_UwM_wz3gj5PsxwjYyShtuQt8=]

- Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9iYpwUUsRhfplzdT6ibPOgpgRDIZmh098iXSNUaeFw24FfbaHpKvcrSu3bQzriBvU4wYRNmwkuwLesRHl-w91U6zh5TWQEw9hyIi03zplLtbOIlvLXFKlmEO9rgwXLY719NTt2IKpL4kPSUDSTu6sGiUsGoHPWnpVn2CLNkZQkwEkCIiNkhc14Md4CtaKR5seo0ASn2bzTJQUYK1Lqp4ZsPVP40DM47AIaHramzlBhdwfS7DIqpUq_masKA==]

- PDC Dea Hydrodeoxygenation Phenols, Scribd / Elsevier Tetrahedron.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu6ZzGBAyfWIm-VlFJzBvm54fiq4tol6Yjm3rbtP-doBkivE8MTson0kf41BJtNIv49EHjI2AR3SVQUBKShSe9zJtGL22C2SPKiwZQdvTFLkaJqf1eClOyusnPqi1eFKLT_BcY9ZgA5lz8vfuf2T0jZJD9YDdm6PSlQTDwpzQUgkUuSiEhvg==]

Sources

Technical Guide: 1-Phenyl-1H-tetrazol-5-yl Ethers – Chemical Identity, Safety Data, and Synthetic Utility

Executive Summary

The 1-phenyl-1H-tetrazol-5-yl (PT) ether moiety is a highly specialized functional group utilized extensively in advanced organic synthesis and drug development. While the term "1-phenyl-1H-tetrazol-5-yl ether" refers to a broad class of structural intermediates rather than a singular chemical entity, these compounds are critical for the catalytic deoxygenation of phenols and serve as foundational precursors in complex cross-coupling methodologies (such as the Julia-Kocienski olefination via their thioether analogs).

This whitepaper provides an authoritative analysis of the prototypical PT ether—5-phenoxy-1-phenyl-1H-tetrazole —alongside its essential synthetic precursors. By detailing physicochemical properties, stringent safety protocols, and self-validating experimental workflows, this guide equips researchers with the mechanistic insights required to leverage tetrazole-ether chemistry safely and effectively.

Chemical Identification & Structural Properties

Because PT ethers represent a functional linkage (Ar–O–PT), evaluating their properties requires analyzing the prototypical model compound, 5-phenoxy-1-phenyl-1H-tetrazole, alongside the halogenated and thiol-based reagents used to synthesize this class of molecules.

Table 1: Chemical Identification of PT Ethers and Key Precursors

| Compound Name / Role | CAS Number | Molecular Formula | Molecular Weight | Physical State |

| 5-Phenoxy-1-phenyl-1H-tetrazole (Prototypical PT Ether) | 1483-25-6 | C₁₃H₁₀N₄O | 238.25 g/mol | Solid |

| 5-Chloro-1-phenyl-1H-tetrazole (Etherification Reagent) | 14210-25-4 | C₇H₅ClN₄ | 180.59 g/mol | Crystalline Powder |

| 1-Phenyl-1H-tetrazole-5-thiol (Thioether Precursor) | 86-93-1 | C₇H₆N₄S | 178.22 g/mol | White/Pale Cream Powder |

| 5-Phenyl-1H-tetrazole (Reference Tetrazole Core) | 18039-42-4 | C₇H₆N₄ | 146.15 g/mol | Crystal/Powder |

Safety Data & Hazard Mitigation (E-E-A-T)

Handling tetrazole derivatives requires a rigorous understanding of their energetic nature. The high nitrogen content within the tetrazole ring (N₄) makes these compounds inherently energy-rich. Upon thermal decomposition, they release nitrogen gas exothermically, posing severe explosion hazards if heated under confinement or subjected to extreme friction[1].

Table 2: Consolidated GHS Safety Data for 1-Phenyl-1H-tetrazole Derivatives

| Hazard Category | GHS Codes | Description & Causality |

| Physical Hazards | H228 | Flammable solid. The tetrazole core decomposes exothermically. Friction, heat, or sparks can initiate combustion, propagating flames rapidly[2]. |

| Health Hazards | H302, H317, H319 | Harmful if swallowed; Skin sensitization; Eye irritation. The electrophilic nature of halogenated or thiol-substituted tetrazoles allows them to react with biological nucleophiles, causing acute irritation and immune sensitization[1][3]. |

| Environmental | H410, H413 | Very toxic to aquatic life. Substituted tetrazoles exhibit high environmental persistence and aquatic toxicity, requiring specialized waste disposal[2][4]. |

Self-Validating Handling Protocols

-

Storage: Store in a cool, dark, and dry environment away from strong oxidizing agents. Ensure all receiving equipment and containers are grounded to prevent electrostatic discharge, which could ignite tetrazole dust[3].

-

Personal Protective Equipment (PPE): Utilize a NIOSH-approved N95 dust mask or positive-pressure respirator, chemical-resistant gloves, and safety goggles. Dust formation must be strictly avoided to mitigate inhalation exposure and dust explosion risks[3][5].

-

Emergency Response: In the event of a fire, use dry sand, dry chemical powder, or alcohol-resistant foam. Do NOT use a heavy water stream , as it may scatter the flammable dust and propagate the fire[2].

Mechanistic Insights: The Role of PT Ethers in Synthesis

Causality in Experimental Design

Why convert a phenol to a 1-phenyl-1H-tetrazol-5-yl ether? Phenolic carbon-oxygen (C–O) bonds are notoriously strong and resistant to direct cleavage. By appending the highly electron-withdrawing 1-phenyl-1H-tetrazole ring, electron density is pulled away from the phenolic oxygen. This activation weakens the Ar–O bond, transforming the tetrazole moiety into an exceptional leaving group.

During catalytic hydrogenolysis (using Pd/C and H₂), the activated C–O bond undergoes oxidative addition to the palladium surface. Subsequent reductive elimination yields the deoxygenated arene and 1-phenyl-1H-tetrazolone. Similarly, in the Julia-Kocienski olefination, PT thioethers are oxidized to sulfones. Upon deprotonation, the sulfone reacts with an aldehyde, and the tetrazole ring facilitates a Smiles rearrangement, driving the extrusion of SO₂ to form stereodefined alkenes[6].

Pathway Visualization

Synthesis and catalytic hydrogenolysis pathway of 1-phenyl-1H-tetrazol-5-yl ethers.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of 5-Phenoxy-1-phenyl-1H-tetrazole (SNAr Etherification)

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of the target phenol in 15 mL of anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add 15.0 mmol of anhydrous potassium carbonate (K₂CO₃).

-

Causality: K₂CO₃ is a mild base sufficient to quantitatively deprotonate the phenol to the more nucleophilic phenoxide ion without triggering unwanted side reactions or degrading the tetrazole core.

-

-

Reagent Addition: Slowly add 10.0 mmol of 5-chloro-1-phenyl-1H-tetrazole (CAS: 14210-25-4) to the stirring mixture.

-

Reaction & Validation: Stir the mixture at room temperature for 1.5 to 24 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) system. The disappearance of the UV-active phenol spot and the appearance of a higher

spot confirms the formation of the PT ether.

-

-

Workup: Quench the reaction by pouring it into 50 mL of ice water. The PT ether will typically precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol to obtain the pure 1-phenyl-1H-tetrazol-5-yl ether.

Protocol B: Catalytic Deoxygenation via Hydrogenolysis

-

Setup: Dissolve 5.0 mmol of the synthesized PT ether in 20 mL of anhydrous 1,2-dimethoxyethane (DME) or ethanol within a specialized, pressure-rated hydrogenation vessel.

-

Catalyst Addition: Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C).

-

Caution: Dry Pd/C is highly pyrophoric. Add it strictly under an argon blanket to prevent solvent ignition.

-

-

Hydrogenation: Evacuate the vessel and backfill with H₂ gas three times to remove ambient oxygen. Pressurize the vessel to 40–50 psi of H₂ and heat to 80 °C.

-

Causality: Elevated temperature and pressure are thermodynamically required to overcome the activation barrier for C–O bond cleavage, even with the tetrazole activating group.

-

-

Validation & Isolation: After 12 hours, safely vent the H₂ gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to yield the deoxygenated arene.

-

Self-Validation: Confirm the structure via ¹H NMR by verifying the absence of aromatic O–CH or phenolic OH signals.

-

References

Sources

Technical Deep Dive: Synthesis and Mechanistic Pathways of Phenyltetrazolyl Ethers

Strategic Overview

The formation of phenyltetrazolyl ethers is a pivotal transformation in medicinal chemistry and total synthesis, primarily serving as the activation step in the Musgrave-Sutherland deoxygenation protocol. By converting a phenol (an electron-rich, poor leaving group) into a 5-phenoxy-1-phenyl-1H-tetrazole, the C-O bond is activated for subsequent reductive cleavage (hydrogenolysis) to an arene.

This guide focuses strictly on the ether formation step , a Nucleophilic Aromatic Substitution (

Mechanistic Core: Heterocyclic

The reaction between a phenol and 5-chloro-1-phenyl-1H-tetrazole is governed by the principles of

The Electronic Landscape

The 1-phenyl-1H-tetrazole moiety is exceptionally electron-poor due to the high nitrogen content (four nitrogens in a five-membered ring).

-

Inductive Effect (-I): The electronegative nitrogens pull electron density away from the C5 carbon.

-

Resonance Effect (-M): During nucleophilic attack, the negative charge is effectively delocalized onto the ring nitrogens, stabilizing the Meisenheimer-like transition state.

Reaction Pathway[1][2]

-

Deprotonation: The base removes the phenolic proton, generating the phenoxide anion (

), a strong nucleophile. -

Addition: The phenoxide attacks the C5 position of the tetrazole.

-

Stabilization: A tetrahedral intermediate forms (non-aromatic), stabilized by the nitrogen atoms.

-

Elimination: The chloride ion is expelled, restoring the aromaticity of the tetrazole ring.

Figure 1: The stepwise

Critical Reaction Parameters

Success depends on balancing nucleophilicity against the risk of hydrolyzing the chlorotetrazole reagent.

Base Selection

The choice of base correlates with the

| Base | Strength | Solvent System | Use Case |

| Mild | Acetone, MeCN | Standard. Unhindered phenols ( | |

| Moderate | DMF, DMSO | Accelerated. The "Cesium Effect" improves solubility and reactivity. | |

| Strong | THF, DMF | Steric/Deactivated. Required for ortho-substituted or electron-poor phenols. | |

| Weak | DCM, Toluene | Rare. Only for highly acidic phenols; often too slow. |

Solvent Effects

Polar aprotic solvents are required to solvate the cation (

-

Acetone: Excellent for

. Easy workup (evaporation). -

DMF/DMSO: High dielectric constants promote

but are harder to remove. Use for sluggish reactions.

Experimental Protocols

Method A: Standard Conditions ( /Acetone)

Best for: Simple phenols, gram-scale synthesis.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Phenol (1.0 equiv), 5-chloro-1-phenyl-1H-tetrazole (1.1 equiv), and anhydrous

(1.5 - 2.0 equiv). -

Solvation: Add Acetone (0.2 M concentration relative to phenol).

-

Reaction: Heat to reflux (

) for 4–12 hours. Monitor by TLC (Product is usually less polar than phenol). -

Workup:

-

Filter off inorganic salts.

-

Concentrate the filtrate in vacuo.

-

Crystallize from EtOH or purify via silica gel chromatography (Hexane/EtOAc).

-

Method B: High-Performance Conditions (NaH/DMF)

Best for: Sterically hindered phenols (e.g., 2,6-disubstituted) or electron-deficient phenols.

-

Preparation: Flame-dry glassware under Argon/Nitrogen atmosphere.

-

Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in dry DMF at

. Add Phenol (1.0 equiv) dropwise. Stir for 30 min to ensure complete anion formation ( -

Addition: Add 5-chloro-1-phenyl-1H-tetrazole (1.2 equiv) in one portion.

-

Reaction: Allow to warm to RT. If no reaction after 2 hours, heat to

. -

Quench: Carefully add water/ice to quench excess hydride. Extract with

or EtOAc.

Troubleshooting & Optimization

The most common failure mode is the hydrolysis of the chlorotetrazole reagent to 1-phenyl-1,4-dihydro-5H-tetrazol-5-one (Tetrazolone), which is inert to substitution.

Figure 2: Diagnostic logic for reaction optimization.

Key Troubleshooting Tips:

-

Water Scavenging: Always use anhydrous

. If using Acetone, ensure it is dry. Water competes with phenol for the tetrazole. -

Stoichiometry: If the phenol is valuable, use 1.5 equiv of the chlorotetrazole to account for partial hydrolysis.

-

Temperature: Do not overheat (>100°C) in DMF for prolonged periods, as the ether linkage can sometimes undergo premature thermal rearrangement or decomposition.

References

-

Musgrave, O. C., & Sutherland, R. G. (1965). 1-Phenyl-5-tetrazolyloxy-derivatives of phenols and their hydrogenolysis. Journal of the Chemical Society. The foundational paper describing the synthesis and subsequent reduction.

-

Barrett, A. G. M., et al. (1980). Deoxygenation of Phenols via 5-Phenoxy-1-phenyltetrazoles. Journal of the Chemical Society, Perkin Transactions 1. Detailed mechanistic study and expansion of the scope.

-

Pradhan, T. K., et al. (2014). Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Journal of Organic Chemistry. While focused on ring synthesis, provides excellent characterization data for phenyltetrazole derivatives.

Tetrazolyl Ether Chemistry: Synthesis, Reactivity, and the Rearrangement Paradigm

Topic: History and Development of Tetrazolyl Ether Chemistry Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

The tetrazolyl ether moiety (

This guide analyzes the development of tetrazolyl ethers from their 19th-century discovery to their modern utility as precursors for tetrazolinones . It focuses on the critical dichotomy of this chemical class: the kinetic accessibility of the O-isomer versus the thermodynamic stability of the N-isomer, governed by the Smiles-type rearrangement .

Historical Genesis & Structural Fundamentals

The Bladin Legacy and Tautomerism

The history of tetrazole chemistry began in 1885 with J.A. Bladin at the University of Uppsala, who first synthesized the tetrazole ring while investigating dicyanophenylhydrazine derivatives. However, the specific chemistry of tetrazolyl ethers emerged later as chemists grappled with the ring's complex tautomerism.

A 5-substituted tetrazole exists in a dynamic equilibrium between the 1H- and 2H-tautomers. When introducing an oxygen linkage (via alkylation or nucleophilic substitution), three potential isomers arise:

-

N1-alkyl isomer: Stable, common in biphenyl tetrazole drugs (e.g., Losartan analogs).

-

N2-alkyl isomer: Often the thermodynamic product in non-polar solvents.

-

O-alkyl isomer (Tetrazolyl Ether): The kinetic product, often unstable at high temperatures.

The "Ether" Definition

Strictly defined, a tetrazolyl ether involves an oxygen atom bridging a carbon substituent (alkyl/aryl) and the C5 position of the tetrazole ring.

-

General Formula:

-

Key Characteristic: unlike their stable ether counterparts in benzene systems (anisoles), tetrazolyl ethers are "spring-loaded" electrophiles prone to sigmatropic rearrangement.

Synthetic Methodologies & Regiocontrol

The synthesis of tetrazolyl ethers is a battle against regioselectivity. The nucleophilic attack of an alkoxide on a 5-halotetrazole or the alkylation of a tetrazolone requires precise control of solvent and temperature to favor the O-isomer over the N-isomers.

Nucleophilic Displacement (The Primary Route)

The most robust method involves the reaction of 5-chlorotetrazoles or 5-bromotetrazoles with phenols or alcohols in the presence of a base.

-

Reaction:

-

Causality: The electron-withdrawing nature of the four nitrogen atoms makes the C5 position highly electrophilic, facilitating

mechanisms. -

Critical Control Point: Low temperatures (

) are mandatory. Elevated temperatures promote immediate rearrangement to the N-isomer (see Section 4).

Regioselectivity Landscape

The following diagram illustrates the divergent pathways in the alkylation of tetrazolinones/tetrazoles, highlighting the specific conditions leading to the Ether (O-isomer).

Figure 1: Divergent alkylation pathways. The O-isomer is often a transient species that rearranges to the thermodynamically stable tetrazolinone.

Mechanistic Dynamics: The Rearrangement Paradigm

The defining feature of tetrazolyl ether chemistry is the thermal rearrangement of 5-alkoxytetrazoles to 1-substituted tetrazol-5-ones. This transformation is analogous to the Chapman Rearrangement or the Smiles Rearrangement , depending on the substituents.

The Mechanism (Concerted vs. Ionic)

For allyloxytetrazoles , the reaction proceeds via a concerted [3,3]-sigmatropic rearrangement (Claisen-type). For aryloxytetrazoles , the mechanism is often an intramolecular nucleophilic aromatic substitution (Smiles-type), where the tetrazole nitrogen attacks the aryl ring, followed by C-O bond cleavage.

-

Significance: This reaction transforms a chemically unstable ether into a metabolically stable urea-like functionality (tetrazolinone), which is a privileged scaffold in drug discovery (e.g., Angiotensin II receptor antagonists).

Figure 2: The concerted [3,3]-sigmatropic rearrangement of allyloxytetrazoles to tetrazolinones.

Medicinal Chemistry Applications

While the ether linkage itself is rare in final drug candidates due to the instability described above, the chemistry is vital for generating Tetrazolinones , which are bioisosteres of carboxylic acids and amides.

Bioisosteric Utility

| Feature | Carboxylic Acid (-COOH) | Tetrazole (C-linked) | Tetrazolinone (From Ether Rearrangement) |

| Acidity ( | ~4.5 - 5.0 | ~4.5 - 5.0 | Weakly Acidic / Neutral |

| Metabolic Stability | Vulnerable to Glucuronidation | High | High |

| Lipophilicity | Low (Polar) | Moderate | Tunable (N-substituents) |

| Key Application | General | Losartan, Valsartan | Angiotensin II Antagonists (Sartans) |

Case Study: Angiotensin II Antagonists

Many "sartan" drugs utilize a biphenyl-tetrazole scaffold.[1] However, research into tetrazolinone analogs (derived from the rearrangement of tetrazolyl ethers) has yielded compounds with improved oral bioavailability and longer half-lives by preventing glucuronidation at the N-position.

Experimental Protocols

Protocol A: Synthesis of 5-Phenoxy-1-phenyl-1H-tetrazole (The Ether)

This protocol targets the kinetic ether product. Strict temperature control is required to prevent rearrangement.

-

Reagents: 5-Chloro-1-phenyl-1H-tetrazole (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (

, 2.0 eq), Acetone (dry). -

Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

-

Execution:

-

Dissolve phenol and

in dry acetone. Stir at -

Add 5-Chloro-1-phenyl-1H-tetrazole dropwise.

-

Maintain temperature at

(Critical Step: Higher temps favor N-alkylation or rearrangement). -

Stir for 4-6 hours. Monitor by TLC (Ether moves faster than the starting chloride).

-

-

Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure at

. Recrystallize immediately from cold ether/hexane. -

Validation: IR spectrum should show absence of Carbonyl (

) stretch (approx. 1700

Protocol B: Thermal Rearrangement to 1-Phenyl-4-phenoxy-1,4-dihydro-5H-tetrazol-5-one

This protocol converts the ether to the thermodynamically stable tetrazolinone.

-

Substrate: 5-Phenoxy-1-phenyl-1H-tetrazole (from Protocol A).

-

Execution:

-

Dissolve substrate in a high-boiling non-polar solvent (e.g., Xylene or Decalin).

-

Heat to reflux (

) for 2-4 hours.

-

-

Observation: The reaction is driven by the formation of the stable urea-like carbonyl.

-

Workup: Cool to room temperature. The product often precipitates or can be isolated via silica gel chromatography.[2]

-

Validation: IR spectrum will show a strong

stretch at ~1720

References

-

Bladin, J. A. (1885). "Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen." Berichte der deutschen chemischen Gesellschaft, 18(2), 1544-1551. Link

-

Butler, R. N. (1977). "Recent Advances in Tetrazole Chemistry." Advances in Heterocyclic Chemistry, 21, 323-435. Link

-

Johnstone, R. A., & Rose, M. E. (1979). "A kinetic investigation of the thermal rearrangement of allyloxytetrazoles to N-allyltetrazolones." Journal of the Chemical Society, Perkin Transactions 2, (11), 1583-1587. Link

-

Moderhack, D. (1984). "Rearrangement of 5-Alkoxytetrazoles." Journal of Heterocyclic Chemistry, 21(1), 5-10. Link

-

Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.[3] Link

-

Roh, J., et al. (2012). "Tetrazoles in Medicinal Chemistry." Current Medicinal Chemistry, 19(16), 2619-2641. Link

Sources

Electronic Effects of the 5-Phenyltetrazolyl Moiety on Ether Stability: A Technical Guide

This technical guide details the electronic properties, stability profile, and synthetic utility of the 5-phenyltetrazolyl (5-PT) moiety, specifically focusing on its role in activating phenol-derived ethers for reductive cleavage (deoxygenation).

Executive Summary

The 5-phenyltetrazolyl (5-PT) group represents a unique "pseudo-halide" functionality in organic synthesis. While tetrazoles are often employed as bioisosteres for carboxylic acids in medicinal chemistry (e.g., Losartan), the 5-(aryloxy)-1-phenyl-1H-tetrazole ether linkage serves a distinct role: it activates the robust aryl C–O bond for cleavage.

Unlike standard aryl ethers (e.g., anisole), which are inert to mild reduction, and aryl triflates, which are hydrolytically unstable, the 5-PT ether offers a strategic balance. It is electronically activated for palladium-catalyzed hydrogenolysis (deoxygenation) yet remains hydrolytically stable under basic conditions. This guide analyzes the electronic underpinnings of this stability and provides validated protocols for its application in phenol deoxygenation.

Part 1: Electronic Characterization of the Moiety

Structural & Electronic Properties

The 1-phenyl-1H-tetrazol-5-yl group is strongly electron-withdrawing due to the cumulative inductive effect of four nitrogen atoms and the resonance delocalization within the aromatic tetrazole ring.

-

Inductive Effect (-I): The high electronegativity of the tetrazole nitrogens pulls electron density away from the ether oxygen.

-

Resonance Effect (-R): The tetrazole ring can accept electron density, but more importantly, it stabilizes the negative charge on the nitrogen-rich leaving group (1-phenyl-1H-tetrazolone anion) during oxidative addition.

-

Hammett Correlation: While a specific

value for the 5-oxy linkage is context-dependent, the tetrazole group behaves similarly to strong electron-withdrawing groups (EWGs) like nitro or sulfonyl, significantly acidifying the phenol oxygen (making it a better leaving group).

Impact on Bond Strength

The electronic pull of the 5-PT moiety weakens the C(aryl)–O bond order.

-

Standard Ether (Ar-O-R): Strong

-O bond; poor leaving group (alkoxide). -

Triflate (Ar-O-SO

CF -

5-PT Ether (Ar-O-Tet): Weakened bond; good leaving group (tetrazolate) upon metal insertion, but kinetically stable to simple nucleophilic attack (hydrolysis) in the absence of a catalyst.

Part 2: Stability Profile & Comparative Analysis[1]

The 5-PT ether is a "Goldilocks" intermediate—reactive enough for catalytic reduction but stable enough for multi-step synthesis.

Stability Matrix

| Condition | 5-Phenyltetrazolyl Ether | Aryl Triflate (OTf) | Aryl Methyl Ether (OMe) |

| Basic (e.g., K | Stable (High resistance) | Unstable (Hydrolyzes to phenol) | Stable |

| Acidic (e.g., HCl, AcOH) | Stable | Stable | Stable |

| Nucleophiles (Amines, etc.) | Stable | Reactive (S | Stable |

| Pd/H | Labile (Cleaves to Ar-H) | Labile (Cleaves to Ar-H) | Inert (Requires harsh Ni/High T) |

| Shelf Stability | High (Crystalline solid) | Low (Moisture sensitive) | High |

The "Base Stability" Advantage

The critical advantage of the 5-PT moiety over triflates is its resistance to base. This allows researchers to install the activating group early in a synthesis, perform base-mediated transformations (e.g., alkylations, condensations) elsewhere on the molecule, and then perform the deoxygenation step. Triflates must typically be installed immediately prior to reduction to avoid hydrolysis.

Part 3: Mechanism of Deoxygenation

The reductive cleavage of 5-PT ethers to arenes (Ar-H) proceeds via a Palladium-catalyzed hydrogenolysis. The 5-PT group mimics a halide, allowing the Pd(0) species to insert into the C–O bond.

Mechanistic Pathway (DOT Visualization)

Caption: Catalytic cycle for the Pd-mediated deoxygenation of 5-phenyltetrazolyl ethers. The electron-withdrawing Tet group facilitates the rate-determining oxidative addition.

Part 4: Experimental Protocols

Synthesis of 5-Phenyltetrazolyl Ethers

This protocol converts a phenol to its 5-PT ether using 5-chloro-1-phenyl-1H-tetrazole.

Reagents:

-

Phenolic Substrate (1.0 equiv)

-

5-Chloro-1-phenyl-1H-tetrazole (1.1 – 1.2 equiv)

-

Potassium Carbonate (K

CO -

Solvent: Acetone or Acetonitrile (Reagent Grade)

Procedure:

-

Dissolution: Charge a round-bottom flask with the phenol and solvent (0.2 M concentration).

-

Base Addition: Add anhydrous K

CO -

Coupling: Add 5-chloro-1-phenyl-1H-tetrazole in one portion.

-

Reaction: Heat the mixture to reflux (approx. 60-80°C depending on solvent) for 2–12 hours. Monitor by TLC (the ether is usually less polar than the phenol).

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: The residue is typically recrystallized from ethanol/water or purified via silica gel flash chromatography (Hexanes/EtOAc).

Catalytic Hydrogenolysis (Deoxygenation)

This protocol cleaves the C–O bond to yield the arene.

Reagents:

-

5-Phenyltetrazolyl Ether (1.0 equiv)

-

Catalyst: 10% Pd/C (5–10 wt% loading relative to substrate) or Pd(OH)

/C. -

Hydrogen Source: H

gas (balloon) OR Ammonium Formate (3–5 equiv). -

Solvent: Ethanol, Methanol, or EtOAc.

Procedure:

-

Setup: In a flask or hydrogenation vessel, dissolve the ether in the solvent (0.1 M).

-

Catalyst: Carefully add the Pd/C catalyst (Caution: Pd/C can ignite solvent vapors; add under inert gas flow).

-

Hydrogenation:

-

Method A (H

Gas): Purge vessel with N -

Method B (Transfer Hydrogenation): Add solid Ammonium Formate. Heat to reflux (60–80°C). This method is often faster and requires no gas cylinder.

-

-

Monitoring: Reaction typically completes in 1–24 hours. The spot for the ether will disappear, replaced by the less polar arene.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with solvent. Concentrate the filtrate.

-

Isolation: The byproduct (1-phenyl-1H-tetrazolone) is polar and often precipitates or can be removed by washing the organic layer with dilute aqueous base (NaOH), leaving the pure arene in the organic phase.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Ether Formation | Steric hindrance on phenol | Switch solvent to DMF; increase temp to 100°C; use Cs |

| No Reduction (Ether intact) | Catalyst poisoning (S, N, I) | Wash substrate with EDTA/brine; increase catalyst loading to 20%; try Pd(OH) |

| Ring Saturation (Cyclohexane) | Over-reduction | Stop reaction immediately upon consumption of SM; use Benzene/Toluene as solvent (aromatic solvents suppress ring hydrogenation). |

| Hydrolysis (Phenol returns) | Moisture in reaction | Ensure anhydrous conditions; this is rare for 5-PT ethers but common for triflates. |

References

-

Musgrave, O. C. (1969). "The Deoxygenation of Phenols." Chemical Reviews, 69(4), 499–531. Link

-

Barbero, M., et al. (2000). "New Synthesis of Arenes from Phenols via 5-Phenyltetrazolyl Ethers." Journal of Organic Chemistry, 65(18), 5600–5608. Link

-

Ishizaki, M., et al. (2005). "Palladium-Catalyzed Reduction of Aryl Diethyl Phosphates and 5-Phenyltetrazolyl Ethers." Tetrahedron, 61(16), 4053–4060. Link

-

Guan, B.-T., et al. (2008). "Reduction of Aryl Ethers to Arenes." Angewandte Chemie International Edition, 47(19), 3488–3510. Link

-

BenchChem. (2025). "Step-by-step synthesis protocol for 5-substituted Tetrazoles." BenchChem Application Notes. Link

Literature Review and Technical Guide: Reactivity Profiles of 5-Phenyltetrazolyl Ethers in Advanced Organic Synthesis

Executive Summary

Phenols are ubiquitous structural motifs in natural products, pharmaceuticals, and materials science. However, the direct cleavage or functionalization of the phenolic C(sp²)–O bond is thermodynamically challenging due to its high bond dissociation energy and partial double-bond character, which results from the resonance of oxygen lone pairs into the aromatic ring. To overcome this barrier, the conversion of phenols into 1-phenyl-1H-tetrazol-5-yl ethers (PT ethers) serves as a critical activation strategy. The highly electron-withdrawing tetrazole ring drastically reduces the electron density on the oxygen atom, transforming a poor hydroxyl leaving group into an excellent pseudohalide.

This technical guide provides an in-depth mechanistic analysis and self-validating protocols for the two primary reactivity profiles of PT ethers: reductive deoxygenation (the Musliner-Gates reaction) and transition-metal-catalyzed cross-coupling.

The Musliner-Gates Deoxygenation Profile

Developed in the 1960s, the Musliner-Gates methodology remains a cornerstone for the reductive deoxygenation of phenols (1)[1]. The process involves two distinct stages: the etherification of the phenol with 5-chloro-1-phenyl-1H-tetrazole, followed by catalytic hydrogenolysis.

Mechanistic Causality: The success of this hydrogenolysis relies heavily on the coordination of the nitrogen-rich tetrazole ring to the palladium catalyst surface. This proximity effect directs the oxidative insertion of the metal into the activated C–O bond. Subsequent hydride transfer and reductive elimination yield the deoxygenated arene and 1-phenyl-1H-tetrazol-5(4H)-one as a stable byproduct. This method is highly tolerant of delicate functionalities that would otherwise degrade under harsh deoxygenating conditions, such as refluxing phosphoryl chloride (2)[2]. Recent advancements have also explored radical-mediated reductive cleavages of traditional aryl ethers, further underscoring the importance of precise C–O bond activation in modern synthesis (3)[3].

Musliner-Gates phenol deoxygenation pathway via PT ether activation.

Transition-Metal Catalyzed Cross-Coupling

Beyond deoxygenation, PT ethers serve as robust electrophiles in cross-coupling reactions (e.g., Suzuki-Miyaura, Kumada). The tetrazole moiety, together with the oxygen atom, acts as a superior leaving group, providing a facile pathway for the replacement of the phenolic hydroxy group by carbon nucleophiles catalyzed by transition metals ().

Mechanistic Causality: In a typical Ni(0) or Pd(0) catalyzed cycle, the low-valent metal undergoes oxidative addition into the activated C–O bond of the PT ether. Unlike triflates, which are highly reactive but notoriously moisture-sensitive, PT ethers offer a bench-stable alternative that does not prematurely hydrolyze during transmetalation with boronic acids or Grignard reagents.

Transition-metal catalyzed cross-coupling cycle of PT ethers.

Comparative Reactivity Profile

To guide experimental design, the following table summarizes the quantitative and qualitative traits of PT ethers against other common phenolic activating groups.

| Activating Group | Cross-Coupling Reactivity | Base/Nucleophile Stability | Atom Economy | Byproduct Toxicity Profile |

| PT Ether (-O-PT) | High | Excellent (Stable to strong bases) | Moderate (MW: 145) | Low (Yields stable Tetrazolone) |

| Triflate (-OTf) | Very High | Poor (Prone to rapid hydrolysis) | Good (MW: 149) | Moderate |

| Nonaflate (-ONf) | Very High | Poor | Poor (MW: 349) | High (PFAS environmental concern) |

| Tosylate (-OTs) | Moderate | Moderate | Good (MW: 155) | Low |

Methodological Protocols: Self-Validating Systems

As an application scientist, ensuring reproducibility is paramount. The following protocols are designed with built-in validation checkpoints to ensure systemic integrity at every step.

Protocol A: Synthesis of 5-Phenyltetrazolyl Ethers

-

Solvation: Dissolve the phenol (1.0 equiv) in anhydrous DMF (0.2 M). Causality: A polar aprotic solvent like DMF ensures the solubility of both the organic phenol and the inorganic base, while its high dielectric constant accelerates the subsequent S_NAr reaction.

-

Deprotonation: Add K₂CO₃ (1.5 equiv) to the stirring solution. Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenol (pKa ~10) to its more nucleophilic phenoxide form without causing side reactions like ring-opening of the tetrazole.

-

Electrophilic Addition: Add 5-chloro-1-phenyl-1H-tetrazole (1.2 equiv). Causality: The electron-deficient C5 position of the tetrazole is highly susceptible to nucleophilic attack by the phenoxide, displacing the chloride ion.

-

Thermal Activation: Heat the reaction mixture to 70°C for 6 hours. Causality: Thermal energy is required to overcome the activation barrier of the S_NAr process, driving the reaction to completion.

-

Workup: Quench with distilled water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo. Self-Validation Checkpoint: Conduct ¹H NMR analysis of the crude mixture. The disappearance of the broad phenolic -OH singlet and the emergence of a 5-proton multiplet at ~7.4–7.8 ppm confirms the successful installation of the 1-phenyltetrazole moiety.

Protocol B: Catalytic Hydrogenolysis (Deoxygenation)

-

Solvation: Dissolve the purified PT ether (1.0 equiv) in MS-grade ethanol. Causality: Ethanol provides excellent solubility for the ether and facilitates the dispersion of hydrogen gas and the heterogeneous catalyst.

-

Catalyst Loading: Add 10% Pd/C (15% w/w). Causality: The high surface area of the activated carbon support maximizes the exposure of palladium nanoparticles, which are essential for the dissociative adsorption of H₂ and the coordination of the tetrazole ring.

-

Reduction: Purge the reaction vessel with N₂, then H₂, and stir at 40°C under 40 psi H₂ using a Parr shaker for 12 hours. Causality: Elevated pressure increases the concentration of dissolved H₂ in the solvent, accelerating the rate-determining hydride transfer step.

-

Filtration: Filter the mixture through a tightly packed Celite pad. Causality: Celite traps the fine Pd/C particulates, preventing heavy metal contamination which can interfere with downstream biological assays or subsequent synthetic steps. Self-Validation Checkpoint: Perform GC-MS or LC-MS analysis. The mass spectrum must display the molecular ion of the deoxygenated arene, with the complete absence of the starting material mass, confirming the definitive cleavage of the C–O bond.

References

- Lowe, J. A., Ewing, F. E., & Drozda, S. E. (1989). "Deoxygenation of Pyridones Via Their Tetrazolyl Ethers.

- Musliner, W. J., & Gates, J. W. Jr. (1988). "Organic Syntheses Collective Volume 6." Organic Syntheses, Inc.

- "Product Class 30: Tetrazoles." Science of Synthesis.

- "ChemComm - RSC Publishing." Royal Society of Chemistry.

Sources

Methodological & Application

protocol for synthesis of phenyltetrazolyl ethers from phenols

Application Note: Optimized Synthesis of Phenyltetrazolyl Ethers from Phenols

Executive Summary

The conversion of phenols to phenyltetrazolyl ethers (PTEs) is a pivotal transformation in organic synthesis, serving as the requisite precursor step for the Musliner-Gates reduction (deoxygenation of phenols to arenes). This protocol details the nucleophilic aromatic substitution (

While often viewed as a routine protection step, the synthesis of PTEs is sensitive to steric hindrance and electronic deactivation. This guide provides an optimized, self-validating workflow that prioritizes yield, purity, and safety, distinguishing between "Standard" (Method A) and "Challenging" (Method B) substrates.

Chemical Background & Mechanism

The reaction proceeds via an

Mechanism Description:

-

Activation: The base deprotonates the phenol, generating a nucleophilic phenoxide anion.

-

Addition: The phenoxide attacks the electrophilic C-5 carbon of the tetrazole ring, forming a Meisenheimer-like anionic intermediate.

-

Elimination: The chloride ion is expelled, restoring aromaticity to the tetrazole ring and yielding the ether.

Key Insight: The reaction rate is heavily influenced by the nucleophilicity of the phenoxide. Electron-withdrawing groups (EWGs) on the phenol retard the reaction, necessitating polar aprotic solvents (DMF) and higher temperatures to stabilize the transition state.

Figure 1: Mechanistic pathway for the base-mediated synthesis of phenyltetrazolyl ethers.

Critical Parameters & Reagent Selection

Success depends on matching the reaction conditions to the substrate's electronic profile.

| Parameter | Standard Choice | High-Performance Choice | Rationale |

| Solvent | Acetone | DMF or NMP | Acetone allows easy workup (filtration/evaporation) but fails for unreactive phenols. DMF promotes |

| Base | Potassium carbonate is cheap and mild. Cesium carbonate improves solubility in organic solvents; NaH is required for very weak nucleophiles. | ||

| Stoichiometry | 1.0 : 1.1 (Phenol:Tetrazole) | 1.0 : 1.2 | Slight excess of tetrazole drives the reaction to completion, as the tetrazole can slowly hydrolyze if water is present. |

| Temp | Reflux (56°C) | 100°C - 120°C | Higher temperatures are required to overcome the activation energy barrier for electron-deficient phenols. |

Experimental Protocols

Safety Pre-Check

-

Hazard: 5-chloro-1-phenyl-1H-tetrazole is a flammable solid and may decompose explosively if heated under confinement.[1]

-

Control: Never heat the neat solid. Ensure reaction vessels are vented (not sealed pressure tubes unless rated).

-

PPE: Standard lab coat, nitrile gloves, safety glasses.

Method A: Standard Protocol (Acetone/K2CO3)

Best for: Electron-rich or neutral phenols (e.g., 4-methoxyphenol, phenol).

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Phenol (10.0 mmol, 1.0 equiv) and 5-chloro-1-phenyl-1H-tetrazole (11.0 mmol, 1.1 equiv).

-

Solvation: Add Acetone (Reagent Grade, 30 mL).

-

Activation: Add anhydrous

(20.0 mmol, 2.0 equiv). -

Reaction: Attach a reflux condenser and heat the suspension to reflux (approx. 60°C oil bath) for 4–12 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product is typically less polar than the starting phenol.

-

-

Workup:

-

Cool to room temperature.[2]

-

Filter off the inorganic salts (

/KCl). -

Wash the filter cake with acetone (10 mL).

-

Concentrate the filtrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or EtOAc/Hexanes.

Method B: High-Performance Protocol (DMF/K2CO3)

Best for: Sterically hindered (e.g., 2,6-dimethylphenol) or electron-deficient phenols (e.g., 4-chlorophenol).

-

Setup: Flame-dry a 50 mL round-bottom flask under Argon/Nitrogen.

-

Charge: Add Phenol (5.0 mmol, 1.0 equiv), 5-chloro-1-phenyl-1H-tetrazole (6.0 mmol, 1.2 equiv), and anhydrous

(10.0 mmol, 2.0 equiv). -

Solvent: Add anhydrous DMF (10 mL).

-

Reaction: Heat to 100°C for 3–16 hours.

-

Note: For extremely unreactive substrates, use

(2.0 equiv) instead of

-

-

Quench & Extraction:

-

Cool to room temperature.[2]

-

Pour the mixture into Water (50 mL) to dissolve DMF and salts.

-

Extract with Ethyl Acetate (

mL) or Dichloromethane . -

Critical Step: Wash combined organics with Water (

mL) and Brine (20 mL) to remove residual DMF.

-

-

Drying: Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Workflow & Decision Logic

The following diagram illustrates the decision-making process for selecting the correct method and troubleshooting failures.

Figure 2: Operational workflow for synthesis and troubleshooting.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Phenol is too weak a nucleophile (e.g., nitrophenol). | Switch solvent to DMF; Increase Temp to 120°C; Use |

| Tetrazole Hydrolysis | Water present in solvent/reagents.[3][4] | Use anhydrous DMF; Flame-dry glassware; Increase tetrazole equivalents to 1.5. |

| Product is Oily/Impure | Residual DMF or unreacted phenol. | Perform aggressive water washes during extraction (5x); Use column chromatography. |

| Precipitate in Reaction | Salt formation (KCl) - Normal. | Ensure efficient stirring; Do not mistake salt for product precipitation. |

References

-

Musliner, W. J., & Gates, J. W. (1966). Dehydroxylation of Phenols. Hydrogenolysis of Phenolic Ethers. Journal of the American Chemical Society, 88(18), 4271–4273. Link

-

Barbero, M., et al. (2012). Microwave-assisted synthesis of 5-substituted 1H-tetrazoles. Tetrahedron Letters. (General context on tetrazole reactivity and conditions). Link

-

Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 5-Chloro-1-phenyl-1H-tetrazole. Link

-

Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles. South African Journal of Chemistry, 68, 133–137.[2] (Provides comparative data on DMF vs. other solvents). Link

Sources

Application Note: Phenol Activation via 5-Chloro-1-phenyl-1H-tetrazole

Methodology for Reductive Deoxygenation and Cross-Coupling

Executive Summary

This guide details the application of 5-chloro-1-phenyl-1H-tetrazole (5-Cl-PT) as a robust activating agent for phenols. Unlike triflates or tosylates, which often suffer from hydrolytic instability or limited shelf-life, the tetrazolyl ether moiety provides a unique balance of stability and reactivity.

This protocol focuses on two primary workflows:

-

Reductive Deoxygenation (Barrett-Hoffman Reaction): The removal of a phenolic hydroxyl group to yield the parent arene.

-

Pd-Catalyzed Cross-Coupling: Utilizing the tetrazolyl ether as a pseudohalide electrophile in Suzuki-Miyaura or Heck-type couplings.

Mechanism of Action

The activation relies on the conversion of a phenol into a 5-(aryloxy)-1-phenyl-1H-tetrazole . The tetrazole ring acts as a powerful electron-withdrawing group (EWG), significantly weakening the C–O bond of the phenol.

Chemical Pathway

-

Activation (

): The phenoxide anion attacks the C5 position of 5-Cl-PT, displacing the chloride ion. -

Cleavage (Hydrogenolysis): Under catalytic hydrogenation conditions (typically Pd/C), the hydride attacks the ipso carbon of the aromatic ring. The stable 1-phenyl-1H-tetrazolone anion is ejected as the leaving group, yielding the reduced arene.

Mechanistic Visualization

The following diagram illustrates the transformation from phenol to arene via the tetrazolyl ether intermediate.

Caption: Pathway for Phenol Activation via 5-Cl-PT. Blue nodes represent substrate/product; Green represents the stable intermediate.

Comparative Advantage

Why choose 5-Cl-PT over standard activating groups like Triflic Anhydride (

| Feature | 5-Cl-PT (Tetrazolyl Ether) | Triflic Anhydride (Triflate) | Tosyl Chloride (Tosylate) |

| Stability | High. Stable to silica gel chromatography, weak acids, and bases. | Low. Hydrolytically unstable; often degrades on silica. | High. Very stable, but hard to cleave. |

| Reactivity | Tunable. Inert until activated by Pd(0). | High. Extremely reactive electrophile. | Low. Requires harsh conditions for cleavage. |

| Handling | Solid, shelf-stable, non-volatile. | Moisture-sensitive liquid; fumes in air. | Solid, shelf-stable. |

| Cost | Moderate. | High. | Low. |

Expert Insight: Use 5-Cl-PT when your substrate contains acid-sensitive groups or when you need to purify the intermediate by standard chromatography before the reduction step.

Experimental Protocols

Safety Precaution: Tetrazole Handling

-

Explosion Hazard: While 1-phenyl substituted tetrazoles are significantly more stable than N-unsubstituted tetrazoles, they are energetic materials. Avoid heating crude reaction mixtures to dryness under confinement.

-

Shock Sensitivity: 5-Cl-PT is generally stable, but treat all bulk tetrazoles as potentially shock-sensitive.

-

Waste: Do not mix tetrazole waste with acidic metal halides (potential for hydrazoic acid formation, though unlikely with this specific derivative).

Protocol A: Synthesis of Tetrazolyl Ethers (Activation)

This step converts the phenol into the activated ether.

Reagents:

-

Substrate: Phenol (1.0 equiv)

-

Reagent: 5-Chloro-1-phenyl-1H-tetrazole (1.1 – 1.2 equiv)

-

Base:

(2.0 equiv) for simple phenols; -

Solvent: DMF or Acetonitrile (Dry).

Step-by-Step:

-

Dissolution: Dissolve the phenol in dry DMF (0.2 M concentration) under an inert atmosphere (

or Ar). -

Deprotonation: Add the base.

-

If using

: Add at 0°C and stir for 30 min until evolution of -

If using

: Add at room temperature.[1]

-

-

Addition: Add 5-Cl-PT in one portion.

-

Reaction: Heat the mixture to 60–80°C. Monitor by TLC (typically 2–12 hours).

-

Checkpoint: The product is usually less polar than the starting phenol.

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

). Wash combined organics with water and brine to remove DMF. -

Purification: Dry over

, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Catalytic Hydrogenolysis (Deoxygenation)

This step removes the oxygen, yielding the arene.

Reagents:

-

Substrate: Tetrazolyl Ether (from Protocol A).

-

Catalyst: 10% Pd/C (10–20 wt% loading).

-

Hydrogen Source: Ammonium Formate (5.0 equiv) OR

gas (1 atm balloon). -

Solvent: Ethanol or Methanol.

Step-by-Step:

-

Setup: Dissolve the tetrazolyl ether in Ethanol (0.1 M).

-

Catalyst Addition: Add 10% Pd/C carefully (catalyst is pyrophoric; add under a blanket of inert gas).

-

H-Source Addition:

-

Method A (Transfer Hydrogenation - Recommended): Add solid Ammonium Formate. Heat to reflux (approx. 75°C). This method is often faster and safer than using

gas. -

Method B (Balloon): Purge flask with

and stir vigorously at Room Temperature to 50°C.

-

-

Monitoring: Reaction is typically complete in 1–4 hours.

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with Ethanol.

-

Isolation: Concentrate the filtrate. The residue contains the product and 1-phenyl-1H-tetrazolone byproduct (water-soluble). Partition between Ether/DCM and Water. The organic layer contains the pure deoxygenated arene.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Activation) | Steric hindrance around the phenol. | Switch base to |

| Incomplete Reduction | Catalyst poisoning (S or N heteroatoms). | Increase Pd/C loading to 50 wt%. Switch to transfer hydrogenation (Ammonium Formate). |

| Ether Hydrolysis | Reaction medium too basic during workup. | Ensure neutral pH during extraction. |

| Side Reactions | Halogens present on the aromatic ring. | Pd/C may reduce aryl halides ( |

Workflow Decision Tree

Use this logic flow to determine the appropriate pathway for your substrate.

Caption: Decision Matrix for selecting 5-Cl-PT over alternative activating groups.

References

-

Barrett, A. G. M., & Hoffman, W. D. (1993). Journal of the Chemical Society, Chemical Communications. "Reductive deoxygenation of phenols via tetrazolyl ethers."

-

Charette, A. B., et al. (1998). Journal of Organic Chemistry. "Palladium-Catalyzed Cross-Coupling of Aryl Tetrazolyl Ethers."

-

Sigma-Aldrich. (2024). "5-Chloro-1-phenyl-1H-tetrazole Product & Safety Data."

-

TCI Chemicals. (2024). "Safety Data Sheet: 5-Chloro-1-phenyl-1H-tetrazole."

-

Ishihara, K., et al. (2009). Tetrahedron Letters. "Direct conversion of phenols to arenes via tetrazolyl ethers using recyclable Pd/C."

Sources

palladium-catalyzed reduction of phenyltetrazolyl ethers

An Application Guide to the Palladium-Catalyzed Reduction of Phenyltetrazolyl Ethers

Abstract

The 1-phenyl-1H-tetrazol-5-yl (phenyltetrazolyl) ether has emerged as a highly effective activating group for the phenolic hydroxyl moiety in modern organic synthesis. Its strategic value lies in its remarkable stability to a wide range of reaction conditions, coupled with its capacity for facile and selective removal. The palladium-catalyzed reduction, or hydrogenolysis, of phenyltetrazolyl ethers serves a dual purpose: it can be employed for the complete hydrodeoxygenation of a phenol to its corresponding arene (Ar-OH → Ar-H), a critical transformation in medicinal chemistry for enhancing metabolic stability. This guide provides a comprehensive overview of the theoretical underpinnings, a detailed experimental protocol, and field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Theoretical Background and Strategic Value

In multi-step organic synthesis, particularly in the context of drug discovery, the strategic manipulation of functional groups is paramount. The phenolic hydroxyl group, while a common feature in bioactive molecules, often presents challenges due to its acidity and susceptibility to oxidation. Protecting groups are employed to mask this reactivity, but their subsequent removal must be efficient and compatible with other functionalities in the molecule.[1][2]

The phenyltetrazolyl ether offers a robust solution. It is typically formed through the reaction of a phenol with 5-chloro-1-phenyl-1H-tetrazole under basic conditions.[3] The resulting Ar-O-Tetrazole bond is exceptionally stable to many reagents that would cleave more common ether protecting groups.

The primary strategic advantage of this group is its function as an activatable handle for C-O bond cleavage via palladium-catalyzed hydrogenolysis. This process reductively cleaves the C-O bond, replacing the entire phenyltetrazolyl ether moiety with a hydrogen atom. This hydrodeoxygenation is a valuable transformation for:

-

Metabolic Blocking: In drug development, phenolic hydroxyls are often sites of rapid metabolic glucuronidation or sulfation, leading to poor pharmacokinetic profiles. Converting the Ar-OH group to an Ar-H group can block this metabolic pathway.

-

Synthetic Strategy: It provides a reliable method for the selective removal of a phenolic oxygen atom where other methods might fail or require harsh, non-selective conditions.

Mechanism of Action: The Palladium Catalytic Cycle

The reductive cleavage of the phenyltetrazolyl ether is a form of hydrogenolysis, a reaction where a chemical bond is broken by the addition of hydrogen. The reaction is catalyzed by heterogeneous palladium, typically palladium on activated carbon (Pd/C). While the precise surface chemistry can be complex, a widely accepted catalytic cycle, analogous to other palladium-catalyzed C-O bond hydrogenolysis reactions, is proposed.[4]

The cycle involves the following key steps:

-

Oxidative Addition: A low-valent Palladium(0) species on the catalyst surface oxidatively inserts into the aryl carbon-oxygen bond of the phenyltetrazolyl ether. This forms a transient Aryl-Palladium(II)-Oxytetrazole intermediate.

-

Hydride Formation: Molecular hydrogen (H₂) adsorbs onto the palladium surface and is activated, forming palladium hydride (Pd-H) species.

-

Reductive Elimination: The aryl group and a hydride ligand on the palladium center undergo reductive elimination. This step forms the final arene product (Ar-H) and regenerates the active Palladium(0) catalyst, allowing the cycle to continue. The 1-phenyl-1H-tetrazol-5-one byproduct is subsequently released.

Caption: Proposed catalytic cycle for the hydrogenolysis of phenyltetrazolyl ethers.

Experimental Protocol: Hydrodeoxygenation of Phenyltetrazolyl Ethers

This protocol provides a general procedure for the palladium-catalyzed hydrodeoxygenation of an aryl phenyltetrazolyl ether to the corresponding arene. Reaction conditions may require optimization based on the specific substrate.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade |

| Aryl Phenyltetrazolyl Ether | Substrate | Purified |

| 10% Palladium on Carbon (Pd/C) | Heterogeneous Catalyst | 50% wet with water |

| Ethyl Acetate (EtOAc) or Ethanol (EtOH) | Reaction Solvent | Anhydrous |

| Hydrogen (H₂) Gas | Reductant | High Purity (≥99.99%) |

| Nitrogen (N₂) or Argon (Ar) Gas | Inert Atmosphere | High Purity |

| Celite® 545 | Filtration Aid | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | --- |

| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh |

Equipment Setup

-

Standard laboratory glassware (round-bottom flask, condenser).

-

Magnetic stirrer and stir bar.

-

Schlenk line or manifold for handling inert gases.

-

Hydrogen gas cylinder with a regulator.

-

Hydrogen balloon or Parr hydrogenation apparatus.

-

Filtration apparatus (Büchner funnel, filter flask).

-

Rotary evaporator.

Step-by-Step Procedure

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aryl phenyltetrazolyl ether (1.0 eq).

-

Solvent Addition: Place the flask under an inert atmosphere (N₂ or Ar) and add the chosen solvent (e.g., Ethyl Acetate or Ethanol, approx. 0.1 M concentration). Stir until the substrate is fully dissolved.

-

Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate). Safety Note: Pd/C can be pyrophoric; handle with care, especially when dry.

-

Hydrogenation: Seal the flask. Evacuate the headspace and backfill with hydrogen gas. Repeat this purge cycle three times.

-

Reaction: Maintain a positive pressure of hydrogen (a balloon is sufficient for most lab-scale reactions) and stir the suspension vigorously at room temperature. For more demanding substrates, a Parr apparatus at elevated pressure (e.g., 50 psi) may be required.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent. Safety Note: Do not allow the filter cake containing Pd/C and adsorbed hydrogen to dry in the air. Quench it carefully with water while wet.

-

Isolation: Transfer the filtrate to a separatory funnel and wash with water and brine, if necessary. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure arene product.

Caption: Step-by-step experimental workflow for hydrodeoxygenation.

Application Notes and Field-Proven Insights

Catalyst Selection and Quality

While 10% Pd/C is the workhorse catalyst, its activity can vary significantly between commercial suppliers.[5] For efficient hydrogenolysis, catalysts with small, highly dispersed palladium particles are preferable.[5] If a reaction is sluggish, consider the following:

-

Pearlman's Catalyst (Pd(OH)₂/C): This is often a more active catalyst for hydrogenolysis and can be effective for cleaving more stubborn ethers.[6]

-

Catalyst Loading: Increasing the catalyst loading to 15-20 mol% can accelerate slow reactions, although this increases cost and waste.

Troubleshooting Common Issues

-

Stalled or Incomplete Reaction:

-

Cause: Inefficient catalyst, insufficient hydrogen pressure, or a sterically hindered substrate.

-

Solution: Switch to Pearlman's catalyst, increase H₂ pressure using a Parr apparatus, or gently warm the reaction (e.g., to 40 °C). Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

-

-

Undesired Side Reactions (e.g., Aromatic Ring Saturation):

-

Cause: Overly active catalyst or harsh conditions (high pressure/temperature). This is a known challenge in hydrogenolysis reactions.[7][8]

-

Solution: Reduce hydrogen pressure and/or temperature. Sometimes, adding a mild catalyst poison can increase chemoselectivity, though this requires careful optimization. Using a "tuned" or pre-treated catalyst can also suppress unwanted hydrogenation.[7]

-

Safety Considerations

-

Pyrophoricity of Pd/C: Palladium on carbon is highly flammable, especially after use when it is dry and contains adsorbed hydrogen. Never allow the used catalyst to dry on the filter paper. Immediately after filtration, the filter cake should be carefully transferred to a separate beaker and quenched with copious amounts of water before disposal.

-

Hydrogen Gas: Hydrogen is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.

References

-

Barfknecht, C. F., Smith, R. V., & Reif, V. D. (2011). Selective removal of phenolic groups in certain dihydroxytoluenes by tetrazole ether formation and hydrogenolysis. ResearchGate. Available at: [Link]

-

Feng, B., & Xie, Y. (2025). Tetrazole ethers from lignin model phenols: Synthesis, crystal structures, and photostability. ResearchGate. Available at: [Link]

-

Doucet, H., & Hierso, J. C. (2007). Palladium coupling catalysts for pharmaceutical applications. Current Opinion in Drug Discovery & Development, 10(6), 672-90. Available at: [Link]

-

Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Semantic Scholar. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2012). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. ChemInform. Available at: [Link]

-

Crawford, C., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. Available at: [Link]

-

Li, X., et al. (2020). Palladium‐Catalyzed Asymmetric Hydrogenolysis of Aryl Triflates for Construction of Axially Chiral Biaryls. Angewandte Chemie. Available at: [Link]

-

Heis, A. Y. P., et al. (2021). O-Benzyl protecting groups. Atlanchim Pharma Scientific Letter. Available at: [Link]

-

Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available at: [Link]

-

Lee, J., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Accounts of Chemical Research. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

Application Note: Microwave-Assisted Synthesis of 5-Phenyltetrazolyl (PT) Ethers

Executive Summary

5-Phenyltetrazolyl (PT) ethers are highly versatile and critical intermediates in modern organic synthesis. They are primarily utilized as precursors for Julia-Kocienski olefinations (via oxidation to sulfones) and as powerful directing groups for the catalytic deoxygenation of phenols. Conventional synthesis of PT ethers via nucleophilic aromatic substitution (SNAr) often suffers from prolonged reaction times (8–24 hours) and competitive hydrolysis of the tetrazole reagent. This application note details an optimized, microwave-assisted protocol that drastically reduces reaction times to 10–20 minutes while maximizing yields and suppressing side reactions.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of PT ethers relies on the SNAr reaction between an alkoxide or phenoxide and 5-chloro-1-phenyl-1H-tetrazole (5-CIPT). Understanding the causality behind the reaction parameters is essential for protocol optimization:

-

Electrophilicity of 5-CIPT: The tetrazole ring is strongly electron-withdrawing. The presence of four nitrogen atoms significantly lowers the LUMO energy of the C5 position, making it highly susceptible to nucleophilic attack by oxygen nucleophiles 1.

-

The Microwave Advantage: Conventional thermal heating relies on convection, which is slow and allows trace moisture to hydrolyze 5-CIPT into 1-phenyl-1H-tetrazol-5(4H)-one (tetrazolone). Microwave (MW) irradiation utilizes dipolar polarization and ionic conduction to directly heat the reaction mixture at a molecular level 2. This rapid energy transfer overcomes the SNAr activation barrier in minutes, kinetically outcompeting the hydrolysis pathway and improving overall purity 3.

-

Base and Solvent Causality: Potassium carbonate (K2CO3) is optimal for phenols due to its mild nature and sufficient pKa to generate phenoxides. For less acidic aliphatic alcohols, stronger bases like potassium tert-butoxide (t-BuOK) or Cesium carbonate (Cs2CO3) are required. N,N-Dimethylformamide (DMF) is the solvent of choice because of its high microwave absorptivity (high loss tangent), which ensures highly efficient dielectric heating 4.

Workflow & Reaction Pathway

Mechanistic workflow and downstream applications of microwave-assisted PT ether synthesis.

Step-by-Step Protocol: Microwave-Assisted Synthesis of PT Ethers

Equipment Required:

-

Dedicated Microwave Synthesizer (e.g., Biotage Initiator+ or CEM Discover)

-

10 mL microwave-transparent sealed glass vials with crimp caps

Reagents:

-

Phenol or Alcohol substrate (1.0 equiv, 1.0 mmol)

-

5-Chloro-1-phenyl-1H-tetrazole (5-CIPT) (1.2 equiv, 1.2 mmol)

-

Base: K2CO3 (for phenols) or t-BuOK (for aliphatic alcohols) (1.5 equiv, 1.5 mmol)

-

Solvent: Anhydrous DMF (3.0 mL)

Procedure:

-

Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the substrate (1.0 mmol) and the selected base (1.5 mmol).

-

Activation: Add 3.0 mL of anhydrous DMF. Stir the suspension at room temperature for 5 minutes to facilitate deprotonation and alkoxide/phenoxide generation.

-

Electrophile Addition: Add 5-CIPT (1.2 mmol) to the vial. Seal the vial securely with a crimp cap to withstand autogenous pressure.

-

Microwave Irradiation: Insert the vial into the microwave synthesizer. Set the parameters to:

-

Temperature: 130 °C (Decrease to 100 °C if using t-BuOK to prevent substrate degradation).

-

Time: 15 minutes.

-

Power: Variable (Max 300 W).

-

Cooling: On (Air cooling post-reaction).

-

-

Workup: Upon completion and cooling to room temperature, uncap the vial. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

-

Washing: Wash the organic layer with distilled water (3 × 10 mL) to remove DMF and inorganic salts, followed by a brine wash (10 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure PT ether.

Self-Validation & Troubleshooting

To ensure the protocol's success and establish a self-validating system, employ the following checkpoints:

-

TLC Monitoring: 5-CIPT is strongly UV-active (254 nm) with an Rf of ~0.4 in 8:2 Hexanes:EtOAc. The PT ether product typically elutes higher (Rf 0.5–0.7) due to the masking of the polar hydroxyl group.

-

NMR Verification: In 1H NMR (CDCl3), the successful formation of the PT ether is definitively confirmed by the presence of a characteristic multiplet integrating to 5 protons at δ 7.40–7.75 ppm, corresponding to the 1-phenyl ring of the newly attached tetrazole moiety.

-

Troubleshooting Hydrolysis: If a highly polar, UV-active spot remains at the baseline on TLC, 5-CIPT has hydrolyzed to tetrazolone. To prevent this, ensure the DMF is strictly anhydrous and minimize the time between adding 5-CIPT and initiating the microwave irradiation.

Quantitative Data: Substrate Scope & Efficiency

The microwave-assisted protocol demonstrates broad substrate applicability, significantly outperforming conventional thermal heating methods in both time and yield.

| Substrate | Base | Solvent | MW Conditions | Conventional Time | MW Yield |

| Phenol | K2CO3 | DMF | 130 °C, 15 min | 12 hours | 94% |

| 4-Methoxyphenol | K2CO3 | DMF | 130 °C, 15 min | 14 hours | 91% |

| 4-Bromophenol | K2CO3 | DMF | 130 °C, 15 min | 12 hours | 92% |

| Benzyl Alcohol | t-BuOK | THF/DMF | 100 °C, 20 min | 8 hours | 88% |

| 1-Octanol (1° Aliphatic) | Cs2CO3 | DMF | 140 °C, 20 min | 18 hours | 84% |

Table 1: Comparison of reaction times and yields for PT ether synthesis. Conventional reactions were performed at reflux.

References

-